molecular formula C25H28N2O4 B2951161 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898441-97-9

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2951161
CAS No.: 898441-97-9
M. Wt: 420.509
InChI Key: STOWJCMRHYPZBV-UHFFFAOYSA-N
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Description

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyranone core, and methoxyphenyl groups, which contribute to its diverse chemical behavior and biological activity.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to various changes, depending on whether the compound acts as an agonist or antagonist.

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can affect numerous biochemical pathways, leading to various downstream effects. These receptors are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the alpha1-adrenergic receptors. As these receptors are involved in numerous disorders, the compound’s action could potentially be used for the treatment of various neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformation while minimizing side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19-6-5-7-20(14-19)17-31-25-18-30-21(15-23(25)28)16-26-10-12-27(13-11-26)22-8-3-4-9-24(22)29-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWJCMRHYPZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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